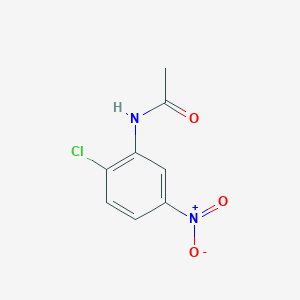
n-(2-chloro-5-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-chloro-5-nitrophenyl)acetamide: is an organic compound with the molecular formula C8H7ClN2O3 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-chloro-5-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of n-(2-chloro-5-nitrophenyl)acetamide typically begins with 2-chloro-5-nitroaniline and acetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium carbonate, in a solvent like toluene. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Purification: The product is then purified by recrystallization from ethanol or water to obtain pure this compound.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the process involves similar starting materials and reaction conditions but is scaled up to handle larger quantities. The reaction is typically carried out in large reactors with efficient stirring and temperature control.
Yield Optimization: The yield of the product can be optimized by controlling the reaction time, temperature, and the molar ratios of the reactants.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: n-(2-chloro-5-nitrophenyl)acetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Oxidation Reactions: The compound can also undergo oxidation reactions where the amide group is oxidized to a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol are commonly used.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as methoxy or hydroxyl derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Antibacterial Agents: Investigated for its potential antibacterial properties against pathogens like Klebsiella pneumoniae.
Medicine:
Drug Development: Explored for its potential use in developing new therapeutic agents due to its unique chemical structure.
Industry:
Polymer Production: Used in the production of polymers and resins.
Dye Manufacturing: Utilized in the synthesis of dyes and pigments.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: n-(2-chloro-5-nitrophenyl)acetamide can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Cellular Pathways: It can interfere with cellular pathways by modifying the function of proteins involved in signal transduction.
Comparaison Avec Des Composés Similaires
- Acetamide, N-(3-chloro-4-nitrophenyl)-
- Acetamide, N-(4-chloro-2-nitrophenyl)-
- Acetamide, N-(5-chloro-2-nitrophenyl)-
Uniqueness:
- Chlorine Position: The position of the chlorine atom in n-(2-chloro-5-nitrophenyl)acetamide makes it unique compared to its isomers, affecting its reactivity and biological activity.
- Nitro Group: The presence of the nitro group at the 5-position enhances its potential as an antibacterial agent .
Propriétés
Numéro CAS |
4031-81-6 |
|---|---|
Formule moléculaire |
C8H7ClN2O3 |
Poids moléculaire |
214.6 g/mol |
Nom IUPAC |
N-(2-chloro-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12) |
Clé InChI |
BUZMXMGVGWIAJH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Key on ui other cas no. |
4031-81-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















